N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine
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Overview
Description
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H10FNO2 It is known for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-cyclopropoxy-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Mechanism of Action
The mechanism of action of N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as RNA polymerase I. By inhibiting this enzyme, the compound can disrupt the synthesis of ribosomal RNA, leading to potential therapeutic effects in diseases where RNA polymerase I activity is dysregulated.
Comparison with Similar Compounds
Similar Compounds
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine (CX-5461): Known for its inhibitory effects on RNA polymerase I.
This compound derivatives: Variants with different substituents on the phenyl ring or modifications to the hydroxylamine group.
Uniqueness
This compound stands out due to its specific inhibition of RNA polymerase I, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable tool in research focused on ribosomal RNA synthesis and related therapeutic applications.
Biological Activity
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic uses.
- IUPAC Name : this compound
- Molecular Formula : C11H12FNO
- Molecular Weight : 193.22 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. The compound acts as a hydroxylamine derivative, which can form stable complexes with electrophilic centers in proteins, potentially altering their function.
Biological Activity Overview
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, including colon (HT-29) and prostate (PC-3) cancer cells.
- In vitro studies have shown IC50 values comparable to established chemotherapeutic agents like Doxorubicin, suggesting a promising anticancer profile.
-
Mechanistic Studies :
- Molecular docking studies have suggested that the compound interacts with specific receptors or enzymes involved in tumor growth and proliferation. This interaction may inhibit key pathways that cancer cells rely on for survival and growth.
-
In Vivo Efficacy :
- Animal models treated with this compound demonstrated increased survival rates and reduced tumor burden compared to control groups.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
---|---|---|---|
HT-29 | 6.43 | Doxorubicin | 5.0 |
PC-3 | 9.83 | Doxorubicin | 4.5 |
Table 2: In Vivo Efficacy Data
Treatment Group | % Increase in Lifespan | Mean Survival Time (days) |
---|---|---|
Control | - | 20 |
N-Hydroxylamine | 75.13 | 32.4 |
Case Study 1: Anticancer Efficacy in Mice
A study conducted on Ehrlich ascites carcinoma (EAC) bearing mice treated with this compound showed a significant reduction in tumor size and increased life expectancy compared to untreated controls. The treatment resulted in a mean survival time increase from 20 days to over 32 days, highlighting its potential as an effective anticancer agent.
Case Study 2: Molecular Docking Analysis
Molecular docking simulations indicated that this compound binds effectively to the active sites of several cancer-related enzymes, suggesting its role as a competitive inhibitor. This binding affinity correlates with the observed antiproliferative effects in vitro.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(NE)-N-[(3-cyclopropyloxy-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H10FNO2/c11-10-7(6-12-13)2-1-3-9(10)14-8-4-5-8/h1-3,6,8,13H,4-5H2/b12-6+ |
InChI Key |
KBYDIMMEHZNASO-WUXMJOGZSA-N |
Isomeric SMILES |
C1CC1OC2=CC=CC(=C2F)/C=N/O |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2F)C=NO |
Origin of Product |
United States |
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